3,4-Dimethoxybiphenyl

Übersicht

Beschreibung

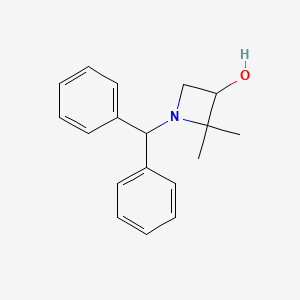

3,4-Dimethoxybiphenyl (3,4-DMBP) is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a versatile compound that can be used in a variety of applications, including synthesis, scientific research, and drug development. 3,4-DMBP has a broad range of biochemical and physiological effects, making it an attractive compound for laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

3,4-Dimethoxybiphenyl's crystal structure has been a subject of interest in scientific research. For instance, its hydrogen interaction in biphenyl derivatives was elucidated through X-ray diffraction methods, revealing significant insights into its crystalline structure and the role of hydrogen bonds in maintaining crystal cohesion (Rajnikant, Dinesh, & Dalbir Singh, 2004).

Chemical Synthesis and Reactions

The compound has been involved in studies of chemical synthesis and reactions. One example is its use in N-protecting 1,2-thiazetidine 1,1-dioxides derivatives, where it was shown to be smoothly eliminated by specific reagents (Evelyne Grunder-Klotz & J. Ehrhardt, 1991). Additionally, research into photoinduced reactions with transition-metal complexes highlighted its role in forming dimethoxybiphenyls under specific conditions (G. B. Shul’pin, G. V. Nizova, & M. V. Serdobov, 1987).

Material Science

In material science, this compound has been used to synthesize metal complexes for optical studies. These studies aim to understand the properties of these complexes, which could have implications for material design and application (Athraa H. Mekkey, Fatima H. Mal, & S. H. Kadhim, 2020).

Spectrochemical Studies

The compound has also been a focus in spectrochemical studies. For example, research on the electron spin resonance (e.s.r.) spectrum of 4,4′-dimethoxybiphenyl provided insights into the temperature-dependent changes in the spectrum, leading to a better understanding of conformational isomers in these compounds (W. Forbes & P. D. Sullivan, 1968).

Polymer Material Synthesis

In the field of polymer chemistry, this compound has been utilized in the C-H polyaddition to unconjugated dienes, demonstrating its potential in creating novel polymer materials with unique structural motifs (Xiaochao Shi, M. Nishiura, & Z. Hou, 2016).

Antimicrobial Activities

Lastly, its derivatives have been synthesized and analyzed for antimicrobial activities, indicating the potential medicinal applications of these compounds (V. Mala et al., 2013).

Safety and Hazards

3,4-Dimethoxybiphenyl should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of ingestion or contact with skin or eyes, seek medical attention .

Zukünftige Richtungen

While specific future directions for 3,4-Dimethoxybiphenyl are not mentioned in the search results, it’s worth noting that lignin, vanillin, and divanillin-based resins have recently attracted attention due to their potential for high-performance natural fiber composite applications . This suggests that this compound and related compounds may have potential future applications in this area.

Wirkmechanismus

Mode of Action

It is known that the mechanisms of action of an antimicrobial can happen in several ways: through its interaction with the cell wall, through the plasma membrane, in protein synthesis, causing inhibitions in the synthesis of dna and rna, and interfering with the metabolism of folic acid .

Biochemical Pathways

It is known that the meta-cleavage pathway for catechol is one of the major routes for the microbial degradation of aromatic compounds .

Pharmacokinetics

The molecular formula of 3,4-Dimethoxybiphenyl is C14H14O2, with an average mass of 214.260 Da and a monoisotopic mass of 214.099380 Da .

Action Environment

It is known that environmental factors can significantly impact the effectiveness of various compounds .

Biochemische Analyse

Biochemical Properties

3,4-Dimethoxybiphenyl plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity . Additionally, this compound can interact with proteins involved in cellular signaling pathways, influencing their function and activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, the binding of this compound to cytochrome P450 enzymes can result in enzyme inhibition, affecting the metabolism of other substrates. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These changes are often dependent on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can modulate enzyme activity and gene expression without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including liver damage and disruptions in metabolic processes. These threshold effects highlight the importance of dose-dependent studies to determine the safe and effective use of this compound in research .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can be further processed by phase II enzymes such as glucuronosyltransferases. These metabolic pathways are crucial for the detoxification and excretion of this compound, ensuring its removal from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in particular cellular compartments. The distribution of this compound can influence its biological activity and the extent of its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. The localization of this compound within these compartments can affect its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects .

Eigenschaften

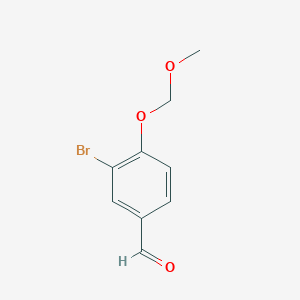

IUPAC Name |

1,2-dimethoxy-4-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-15-13-9-8-12(10-14(13)16-2)11-6-4-3-5-7-11/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCOBRBMNPKVRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B3034348.png)

![1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B3034364.png)